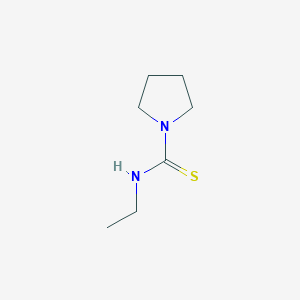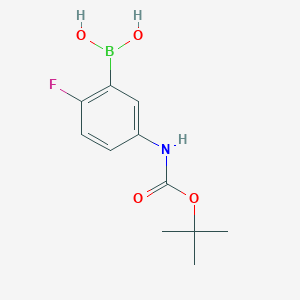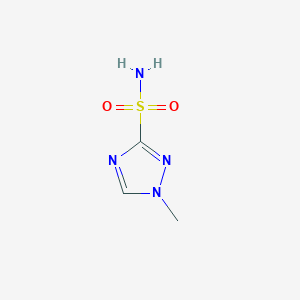![molecular formula C8H12N2S B13100027 2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine makes it a valuable scaffold for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of catalyst-free reactions and environmentally benign solvents, are being explored to make the production process more sustainable .
化学反应分析
Types of Reactions: 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include functionalized thiazolo[3,2-a]pyrimidine derivatives with potential biological activities .
科学研究应用
2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities.
作用机制
The mechanism of action of 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of ribonuclease H, an enzyme involved in the replication of certain viruses . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
相似化合物的比较
Thiazolo[3,2-a]benzimidazole: Similar in structure but with a benzimidazole ring instead of a pyrimidine ring.
Thiazolone[3,2-a]pyrimidine: Contains a thiazolone moiety and exhibits similar biological activities.
Thiazolo[3,2-a]pyridine: Similar structure but with a pyridine ring, known for its antibacterial properties.
Uniqueness: 2,3-Dimethyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine stands out due to its high reactivity and versatility in undergoing various chemical reactions. Its unique structure allows for easy modification and functionalization, making it a valuable scaffold for drug development and other applications .
属性
分子式 |
C8H12N2S |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C8H12N2S/c1-6-7(2)11-8-9-4-3-5-10(6)8/h3-5H2,1-2H3 |
InChI 键 |
AOVVINKGDKDBHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NCCCN12)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)

![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)

![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)


![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)


![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)

